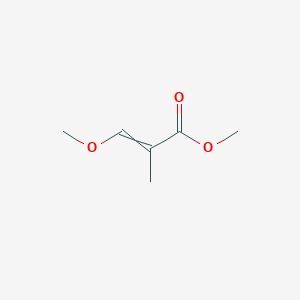

Methyl 3-methoxy-2-methyl-acrylate

Description

BenchChem offers high-quality Methyl 3-methoxy-2-methyl-acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-methoxy-2-methyl-acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

82387-42-6 |

|---|---|

Molecular Formula |

C6H10O3 |

Molecular Weight |

130.14 g/mol |

IUPAC Name |

methyl (E)-3-methoxy-2-methylprop-2-enoate |

InChI |

InChI=1S/C6H10O3/c1-5(4-8-2)6(7)9-3/h4H,1-3H3/b5-4+ |

InChI Key |

XEQYPQHAQCSASZ-SNAWJCMRSA-N |

Isomeric SMILES |

C/C(=C\OC)/C(=O)OC |

Canonical SMILES |

CC(=COC)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Methyl 2-methyl-3-methoxyacrylate IUPAC name synonyms

An In-Depth Technical Guide to the Nomenclature of Methyl 3-Methoxyacrylate for Researchers and Drug Development Professionals

Executive Summary

In the precise world of chemical research and pharmaceutical development, an unambiguous understanding of a compound's nomenclature is paramount. This guide provides a comprehensive analysis of the IUPAC name and associated synonyms for Methyl 3-methoxyacrylate. While the initial query referenced "Methyl 2-methyl-3-methoxyacrylate," our extensive search of chemical databases indicates a likely misnomer, as the prominently documented and commercially available compound is Methyl 3-methoxyacrylate. This document will, therefore, focus on the latter, providing clarity on its systematic and common names to ensure accuracy in research, synthesis, and regulatory submissions.

The Definitive IUPAC Name: Establishing a Reference Point

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring that each distinct substance has a unique and descriptive name. For the compound with the CAS number 5788-17-0, the preferred IUPAC name is:

methyl (E)-3-methoxyprop-2-enoate [1][2]

This systematic name precisely describes the molecule's structure:

-

methyl : Refers to the methyl ester group (-COOCH₃).

-

(E)- : Denotes the stereochemistry at the double bond, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides (from the German entgegen).

-

3-methoxy : Indicates a methoxy group (-OCH₃) is attached to the third carbon of the parent chain.

-

prop-2-enoate : Defines the parent chain as a three-carbon chain containing a double bond starting at the second carbon and functioning as a carboxylate ester.

A Landscape of Synonyms: Navigating Common and Commercial Names

Beyond the formal IUPAC designation, a variety of synonyms are used in literature, commercial listings, and laboratory settings. Understanding these is crucial for comprehensive literature searches and procurement.

Systematic and Semi-Systematic Names

These names, while not the official IUPAC name, still follow systematic naming conventions to varying degrees:

-

Methyl 3-methoxy-2-propenoate : A common and descriptive systematic name.[3]

-

2-Propenoic acid, 3-methoxy-, methyl ester, (2E)- : A name often used in chemical abstracting services.[1]

-

Methyl 3-methoxyprop-2-enoate : A simplified version of the IUPAC name, omitting the stereochemical descriptor.

-

(E)-3-Methoxyacrylic acid methyl ester : Another valid name that clearly indicates the stereochemistry.

Common and Trivial Names

These names are often shorter and more convenient for everyday use but may lack the descriptive precision of systematic names:

-

Methyl 3-methoxyacrylate : The most common name for this compound.[1][2][3]

-

Methyl trans-3-methoxyacrylate : This name uses the "trans" descriptor to indicate the stereochemistry of the double bond, which is synonymous with the (E)-configuration in this case.[1][2][3][4]

-

3-Methoxyacrylic Acid Methyl Ester : A frequently used name in commercial and research contexts.

Commercial and Abbreviated Names

In a commercial context, brevity is often key:

-

MAME : An abbreviation for Methyl 3-methoxyacrylate.[3]

Data Summary: A Comparative Table of Nomenclature

For ease of reference, the following table summarizes the key names associated with this compound.

| Name Type | Name |

| Preferred IUPAC Name | methyl (E)-3-methoxyprop-2-enoate [1][2] |

| Systematic Name | Methyl 3-methoxy-2-propenoate[3] |

| Systematic Name | 2-Propenoic acid, 3-methoxy-, methyl ester, (2E)-[1] |

| Common Name | Methyl 3-methoxyacrylate[1][2][3] |

| Common Name | Methyl trans-3-methoxyacrylate[1][2][3][4] |

| Common Name | 3-Methoxyacrylic Acid Methyl Ester |

| Abbreviation | MAME[3] |

Visualization of Nomenclature Relationships

The following diagram illustrates the relationship between the primary IUPAC name and its various synonyms, providing a clear visual map of the compound's nomenclature.

Caption: Relationship between the IUPAC name and synonyms of Methyl 3-methoxyacrylate.

Experimental Protocols: A Note on Synthesis

While a detailed experimental protocol is beyond the scope of this guide, it is pertinent to note that Methyl trans-3-methoxyacrylate can be prepared for use in the synthesis of various compounds, including 5-hydroxyquinolines, 7-hydroxyquinolines, and methyl 5-methoxyquinoline-3-carboxylate.[3] One synthetic route involves the reaction of methyl acrylate with bromine to form 2,3-dibromopropionic acid methyl ester. This intermediate is then etherified with sodium methoxide to yield 3,3-dimethoxypropionic acid methyl ester, which undergoes a cracking reaction to produce the final product.[3]

Conclusion

A precise understanding and correct usage of chemical nomenclature are foundational to scientific integrity and progress. For the compound with CAS number 5788-17-0, methyl (E)-3-methoxyprop-2-enoate is the definitive IUPAC name. Researchers, scientists, and drug development professionals should be familiar with this name, as well as its common synonyms such as Methyl 3-methoxyacrylate and Methyl trans-3-methoxyacrylate , to ensure clarity and accuracy in their work. The use of a consistent and correct naming convention is essential for effective communication, unambiguous documentation, and successful outcomes in research and development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5323651, Methyl 3-methoxyacrylate. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl methacrylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 146025593, Prd_002214. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). Methyl methacrylate Synonyms. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 3-methoxyacrylate (C5H8O3). Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Phosphonic acid, P,P′-[[(2-ethylhexyl)imino]bis(methylene)]bis-, sodium salt (1:?). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15930820, Phosphonic acid, perfluoro-C6-12-alkyl derivs. Retrieved from [Link]

Sources

Strobilurin fungicide pharmacophore methyl 3-methoxy-2-methylacrylate

Technical Deep Dive: The Methyl 3-Methoxy-2-Methylacrylate Pharmacophore in Strobilurin Fungicides

Executive Summary: The -Methoxyacrylate Toxophore

The methyl 3-methoxy-2-methylacrylate moiety (often generalized as the

This guide dissects the chemical architecture, synthetic pathways, and molecular pharmacology of this critical structural unit, providing a roadmap for researchers optimizing next-generation QoI (Quinone outside Inhibitor) fungicides.

Molecular Mechanism of Action

The fungicidal potency of the methyl 3-methoxy-2-methylacrylate pharmacophore relies on its ability to mimic the natural substrate ubiquinol (

Target Site: Cytochrome Complex

The pharmacophore binds to the

-

Binding Interaction: The carbonyl oxygen of the methyl ester and the methoxy oxygen (at position 3) form critical hydrogen bonds and van der Waals contacts with the residues in the

pocket, specifically interacting with the backbone of Glu271 (in yeast numbering) and the amide nitrogen of the backbone. -

Steric Fit: The

-geometry of the double bond is non-negotiable for activity; it positions the methyl ester and the 3-methoxy group in a planar configuration that slots perfectly into the hydrophobic cleft of the enzyme.

Pathway Blockade Diagram

Figure 1: Mechanism of Action. The strobilurin pharmacophore competitively binds to the

Chemical Architecture & SAR

The core structure is Methyl

The Pharmacophore Triangle

| Structural Element | Function | Criticality |

| Methyl Ester ( | Accepts H-bond from enzyme backbone (Glu271).[3][4][5] | High : Essential for anchoring. |

| Mimics the methoxy group of ubiquinol; provides electronic density. | High : Replacement leads to loss of activity. | |

| Central Double Bond ( | Rigidifies the molecule; maintains | Critical : |

| C2 Substituent | The "Bridge" to the lipophilic tail (Toxophore linkage). | Variable : Determines metabolic stability and spectrum. |

Evolution to Bioisosteres

To overcome photolability (a major flaw in natural Strobilurin A) and resistance, the core pharmacophore has evolved.

-

First Generation (Strobilurins): Methyl

-methoxyacrylate (e.g., Azoxystrobin, Picoxystrobin). -

Second Generation (Oximinoacetates): The

is replaced by -

Third Generation (Carbamates): N-methoxycarbamates (e.g., Pyraclostrobin).[6]

Figure 2: Pharmacophore Evolution. Transition from the natural methyl

Synthetic Methodologies

Constructing the

Protocol: Formylation-Methylation Route

This is the industrial standard for synthesizing the pharmacophore attached to an aryl group.

Reagents:

-

Substrate: Methyl arylacetate (e.g., Methyl 2-phenylacetate).

-

Formylating Agent: Methyl formate (

). -

Base: Sodium hydride (

) or Sodium methoxide ( -

Methylating Agent: Dimethyl sulfate (

) or Methyl iodide (

Step-by-Step Workflow:

-

Enolate Formation: Dissolve Methyl arylacetate in dry DMF or Toluene. Add strong base (

) at -

Formylation (Claisen Condensation): Add Methyl formate dropwise. The enolate attacks the carbonyl carbon of methyl formate.

Result: Sodium enolate of the -

O-Methylation (Stereoselective): Treat the intermediate with a methylating agent (Dimethyl sulfate) in the presence of a base (e.g.,

) in an aprotic solvent (DMF/Acetone). -

Purification: Recrystallization from methanol/water or silica gel chromatography (Hexane:EtOAc 9:1) to isolate the pure

-isomer.

Figure 3: Synthetic Workflow. The "Formylation-Methylation" route is the primary method for constructing the

Resistance: The G143A Mutation[7]

The utility of the strobilurin pharmacophore is threatened by a specific point mutation in the fungal cytochrome

-

Mechanism: Glycine 143 is located at the

site interface. The strobilurin pharmacophore is bulky. When Glycine (smallest amino acid) is replaced by Alanine (which has a methyl group side chain), the extra methyl group sterically clashes with the pharmacophore, preventing binding. -

Impact: This mutation confers high-level resistance (Resistance Factor > 1000x).

-

Solution: Next-generation inhibitors (e.g., Metyltetraprole) utilize a more compact pharmacophore (tetrazolinone) to bypass this steric clash, although they diverge from the classic methyl 3-methoxy-2-methylacrylate structure.

References

-

Sauter, H., Steglich, W., & Anke, T. (1999). Strobilurins: Evolution of a New Class of Active Substances. Angewandte Chemie International Edition. Link

-

Bartlett, D. W., et al. (2002). The Strobilurin Fungicides. Pest Management Science. Link

-

Esser, L., et al. (2004).[9] Structure of mitochondrial cytochrome bc1 complex with a bound strobilurin inhibitor. Science. Link

-

FRAC (Fungicide Resistance Action Committee) . (2023). QoI Working Group Recommendations. Link

-

Fisher, N., & Meunier, B. (2008).[9] Molecular basis of resistance to cytochrome bc1 inhibitors. FEMS Yeast Research. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. 9-Methoxystrobilurin E | Benchchem [benchchem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 879125-59-4|Ethyl (E)-3-ethoxy-2-(ethoxymethyl)acrylate|BLD Pharm [bldpharm.com]

- 5. 62350-83-8|METHYL 3-HYDROXY-2-METHYLACRYLATE|BLD Pharm [bldpharm.com]

- 6. davidmoore.org.uk [davidmoore.org.uk]

- 7. Understanding Strobilurin Fungicides (FRAC group 11) in 2015 — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]

- 8. onvegetables.com [onvegetables.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: The Beta-Methoxyacrylate Toxophore Mechanism of Action

Executive Summary

The beta-methoxyacrylate (BMA) toxophore represents the structural "warhead" of the strobilurin class of fungicides (Quinone outside Inhibitors, or QoIs). Derived originally from the wood-rotting mushroom Strobilurus tenacellus, this pharmacophore functions by arresting mitochondrial respiration.[1][2]

This guide provides a granular analysis of the BMA mechanism, specifically its high-affinity binding to the ubiquinol oxidation center (Qo site) of the cytochrome

Molecular Mechanism of Action[1]

The Target: Cytochrome Complex (Complex III)

The cytochrome

The "Lock" Mechanism: Qo Site Binding

The BMA toxophore mimics the electronic and steric properties of the natural substrate, ubiquinol (

-

Entry & Orientation: The strobilurin molecule enters the hydrophobic pocket of the Qo site (located on the outer face of the inner mitochondrial membrane).

-

The Pharmacophore: The

- -

Steric Occlusion: The toxophore occupies the space normally reserved for the ubiquinol headgroup.

-

Electron Blockade: By displacing ubiquinol, the BMA toxophore prevents the bifurcation of electrons.

-

Normal Flow:

Rieske Iron-Sulfur Protein (ISP) -

Inhibited Flow: The transfer of the first electron to the Rieske ISP is physically blocked. This halts the entire Q-cycle.

-

Consequences of Inhibition

-

ATP Depletion: The proton gradient collapses, halting ATP synthase activity.

-

ROS Generation: The blockage causes electrons to "back up" in the chain, leading to electron leakage at Complex I and II, generating superoxide anions (

). This oxidative stress contributes to the fungicidal effect.

Visualization: The Q-Cycle Blockade

The following diagram illustrates the interruption of the electron transport chain by the BMA toxophore.

Caption: The BMA toxophore (Red) competitively binds to the Qo site, physically preventing Ubiquinol (Green) access and halting electron transfer to the Rieske ISP.

Resistance Mechanisms: The G143A Mutation[5][6][7][8]

The efficacy of BMA-based fungicides is threatened by specific point mutations in the cytochrome

The G143A Mutation (High Resistance)[9]

-

Mechanism: Substitution of Glycine (G) with Alanine (A) at position 143.[5][6][7][8][9][10]

-

Structural Impact: Glycine is the smallest amino acid. The addition of a methyl group (Alanine) introduces a steric clash with the BMA toxophore.

-

Selectivity: Crucially, the natural substrate (ubiquinol) is flexible enough to accommodate this methyl group, but the rigid BMA toxophore is not. Thus, the fungus survives, but the fungicide cannot bind.

-

Resistance Factor (RF): Typically >100-fold (Complete loss of control).[10]

The F129L Mutation (Moderate Resistance)[10]

-

Mechanism: Substitution of Phenylalanine (F) with Leucine (L) at position 129.[9][10]

-

Structural Impact: This mutation does not directly block binding but alters the shape of the pocket, reducing the affinity (

) of the inhibitor. -

Resistance Factor (RF): Typically 5–15-fold (Partial loss of control).[10]

Quantitative Resistance Data

| Mutation | Amino Acid Change | Impact on Binding Site | Resistance Factor (RF) | Clinical Outcome |

| Wild Type | Glycine (143) | Open pocket, high affinity | 1.0 (Reference) | Sensitive |

| F129L | Phe | Conformational shift | 5 – 15 | Reduced Efficacy |

| G143A | Gly | Steric occlusion (Methyl clash) | > 100 | Complete Failure |

Experimental Protocol: Cytochrome Inhibition Assay

Objective: To determine the

Principle: The assay tracks the reduction of oxidized cytochrome

Reagents & Equipment

-

Mitochondrial Fraction: Isolated from S. cerevisiae or Botrytis cinerea mycelium via differential centrifugation.

-

Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 2 mM

(to block Complex IV), 0.01% Tween-20. -

Substrate: 50

M Decylubiquinol ( -

Reporter: 40

M Oxidized Cytochrome -

Inhibitor: Test compound (dissolved in DMSO).

-

Control: Antimycin A (Qi site inhibitor) and KCN (Complex IV block).

-

Spectrophotometer: Kinetic mode, temperature-controlled at 25°C.

Workflow

-

Baseline Setup:

-

In a quartz cuvette, add 980

L Assay Buffer . -

Add 10

L Mitochondrial Fraction (approx. 5-10 -

Add 10

L Oxidized Cytochrome -

Incubate for 2 minutes at 25°C to equilibrate.

-

-

Inhibitor Addition:

-

Add 1

L of Test Compound (various concentrations: 0.1 nM – 10 -

Note: For "No Inhibitor" control, add 1

L pure DMSO.

-

-

Reaction Initiation:

-

Add 10

L Decylubiquinol ( -

Immediately mix by inversion (do not vortex vigorously to avoid damaging mitochondria).

-

-

Data Acquisition:

-

Monitor Absorbance at 550 nm for 120 seconds.

-

Calculate the initial linear rate (

).

-

-

Validation (Self-Check):

-

Positive Control: Run a sample with Antimycin A .[12] If activity persists, the assay is measuring non-specific reduction (fail).

-

Background Subtraction: Measure rate without

(leak rate) and subtract from experimental values.

-

Data Analysis

Calculate the Percent Inhibition for each concentration:

Visualization: Resistance Pathway

Caption: Comparative logic of Wild Type vs. G143A mutation. The Alanine methyl group creates a physical barrier (Steric Clash) that excludes the fungicide.

References

-

Bartlett, D. W., et al. (2002). The strobilurin fungicides. Pest Management Science. Link

-

Sauter, H., Steglich, W., & Anke, T. (1999).[13] Strobilurins: Evolution of a new class of active substances. Angewandte Chemie International Edition. Link

-

Gisi, U., et al. (2002). Mechanisms of resistance to strobilurin related fungicides. Modern Fungicides and Antifungal Compounds III. Link

-

Fisher, N., & Meunier, B. (2008). Molecular basis of resistance to cytochrome

inhibitors. FEMS Yeast Research. Link -

Fungicide Resistance Action Committee (FRAC). (2023). FRAC Code List: Fungal respiration inhibitors (Complex III). Link

Sources

- 1. davidmoore.org.uk [davidmoore.org.uk]

- 2. Use strobilurin fungicides wisely to avoid fungicide resistance development - MSU Extension [canr.msu.edu]

- 3. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural analysis of cytochrome bc1 complexes: implications to the mechanism of function - PubMed [47.251.13.51:8081]

- 5. air.unimi.it [air.unimi.it]

- 6. Rapid in situ quantification of the strobilurin resistance mutation G143A in the wheat pathogen Blumeria graminis f. sp. tritici - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. onvegetables.com [onvegetables.com]

- 8. Understanding the Strobilurin Fungicides (FRAC code 11) — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]

- 9. Field Resistance to Strobilurin (Q(o)I) Fungicides in Pyricularia grisea Caused by Mutations in the Mitochondrial Cytochrome b Gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. frac.info [frac.info]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Oudemansin, strobilurin A, strobilurin B and myxothiazol: new inhibitors of the bc1 segment of the respiratory chain with an E-beta-methoxyacrylate system as common structural element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective | MDPI [mdpi.com]

An In-depth Technical Guide to the Solubility of Methyl 3-Methoxy-2-Methylacrylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of methyl 3-methoxy-2-methylacrylate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

Introduction: The Significance of Solubility in Synthesis and Formulation

Methyl 3-methoxy-2-methylacrylate is a versatile building block in organic synthesis. Its reactivity is often harnessed in solution-phase chemistry, making the choice of solvent a paramount consideration. A thorough understanding of its solubility profile allows chemists and chemical engineers to:

-

Enhance Reaction Kinetics: By ensuring the substrate is fully solvated, reaction rates and yields can be significantly improved.

-

Simplify Work-up and Purification: Strategic solvent selection can facilitate the separation of the desired product from unreacted starting materials and byproducts through techniques like crystallization and extraction.

-

Develop Stable Formulations: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various organic solvents is crucial for creating stable and effective formulations.

This guide will delve into the physicochemical properties of methyl 3-methoxy-2-methylacrylate that govern its solubility and provide a detailed, practical protocol for its determination.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1]

Table 1: Key Physicochemical Properties of Methyl 3-Methoxy-2-Methylacrylate

| Property | Value | Source |

| Molecular Formula | C₅H₈O₃ | [2] |

| Molecular Weight | 116.12 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Density | 1.08 g/mL at 25 °C | [4] |

| Boiling Point | 56 °C at 18 mmHg | [3] |

| Melting Point | 3-4 °C | [5] |

| Refractive Index | n20/D 1.451 | [4] |

| Structure |

Methyl 3-methoxy-2-methylacrylate possesses both polar and non-polar characteristics. The ester and ether functional groups introduce polarity and the capacity for dipole-dipole interactions and hydrogen bonding with protic solvents. The methyl groups and the carbon backbone contribute to its non-polar character, allowing for van der Waals interactions with non-polar solvents. This dual nature is key to its broad solubility.

Qualitative Solubility Profile

Based on available literature, methyl 3-methoxy-2-methylacrylate is described as being soluble in a wide array of common organic solvents.[3] This broad solubility makes it a versatile reagent for a variety of chemical transformations.

Table 2: Qualitative Solubility of Methyl 3-Methoxy-2-Methylacrylate

| Solvent Class | Examples | Solubility |

| Ethers | Tetrahydrofuran (THF), Diethyl ether (Et₂O) | Soluble |

| Halogenated | Dichloromethane, Chloroform, Tetrachloromethane | Soluble |

| Aromatics | Toluene, Benzene | Soluble |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Soluble |

This qualitative assessment is invaluable for initial solvent screening in synthetic applications.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of methyl 3-methoxy-2-methylacrylate in a given organic solvent. This method is based on the "excess solid" or "shake-flask" method, a widely accepted technique for solubility measurement.[6]

Experimental Workflow

Caption: Workflow for experimental solubility determination.

Detailed Methodology

-

Solvent Preparation:

-

Select a range of high-purity organic solvents.

-

Equilibrate the solvents to the desired experimental temperature (e.g., 25 °C) in a temperature-controlled bath.

-

-

Sample Preparation:

-

Accurately weigh an excess amount of methyl 3-methoxy-2-methylacrylate into a series of glass vials with screw caps. The amount should be sufficient to ensure a saturated solution with undissolved solute remaining. A starting point could be approximately 0.5 g of the compound.

-

-

Saturation:

-

To each vial, add a precise volume (e.g., 2.0 mL) of the temperature-equilibrated solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or on a stir plate within the temperature-controlled bath.

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid at the end of this period is crucial.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either:

-

Centrifuge the vials at a moderate speed.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) that is compatible with the organic solvent. This step should be performed quickly to minimize temperature fluctuations.

-

-

-

Aliquot Analysis:

-

Carefully take a precise aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID). A pre-established calibration curve is essential for accurate quantification.

-

-

Data Calculation:

-

From the analytical results, calculate the concentration of methyl 3-methoxy-2-methylacrylate in the saturated solution.

-

Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Factors Influencing Solubility: A Deeper Dive

The solubility of methyl 3-methoxy-2-methylacrylate is a multifactorial property. The interplay of solute and solvent characteristics, along with external conditions, determines the extent of dissolution.

Caption: Key factors influencing solubility.

-

Temperature: Generally, the solubility of a solid or liquid in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic. For exothermic dissolution, solubility would decrease with increasing temperature. The specific temperature dependence for methyl 3-methoxy-2-methylacrylate in various solvents should be determined experimentally.

-

Solvent Polarity: As a molecule with both polar and non-polar regions, methyl 3-methoxy-2-methylacrylate will exhibit varying degrees of solubility in solvents of different polarities. A good match between the polarity of the solute and the solvent will lead to higher solubility.

-

Hydrogen Bonding: The ester and ether oxygens in methyl 3-methoxy-2-methylacrylate can act as hydrogen bond acceptors. Therefore, it is expected to be readily soluble in protic solvents that can act as hydrogen bond donors, such as alcohols.

Conclusion

Methyl 3-methoxy-2-methylacrylate exhibits broad solubility in a range of common organic solvents, a characteristic that underpins its utility in synthetic chemistry. While qualitative data provides a useful starting point, quantitative determination through a robust experimental protocol, such as the one detailed in this guide, is essential for process optimization and the development of reliable and reproducible chemical transformations. A systematic approach to understanding and quantifying solubility will empower researchers to unlock the full potential of this valuable chemical intermediate.

References

-

Unknown. (2024, September 24). Solubility test for Organic Compounds. [Link]

-

Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

-

Unknown. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 3-methoxyacrylate. PubChem. [Link]

-

ResearchGate. (n.d.). Methyl 3‐Methoxyacrylate. [Link]

-

Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 3-Methoxy-2-nitroacrylate. PubChem. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

Patsnap. (2011, July 6). Synthesis method of 3-methoxy-2-aryl(methyl)acrylate compounds. [Link]

-

ChemSynthesis. (2025, May 20). Methyl 3-methoxyacrylate. [Link]

-

Unknown. METHYL ACRYLATE. [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Methyl 3-Methoxy-2-Methylacrylate Isomers

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of the (E) and (Z) geometric isomers of methyl 3-methoxy-2-methylacrylate. As a key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients, a thorough understanding of its isomeric landscape is critical for process optimization, stereochemical control, and ultimate product efficacy. This document synthesizes fundamental principles of stereochemistry with actionable experimental and computational protocols, designed for researchers, chemists, and drug development professionals. We will explore the underlying steric and electronic factors governing isomer stability, present detailed methodologies for their empirical and theoretical determination, and discuss the practical implications for synthetic chemistry.

Introduction: The Significance of Geometric Isomerism

Methyl 3-methoxy-2-methylacrylate is a trisubstituted α,β-unsaturated ester, a class of compounds widely utilized in organic synthesis. Its structure, featuring a carbon-carbon double bond, gives rise to geometric isomerism, resulting in two distinct diastereomers: (E)-methyl 3-methoxy-2-methylacrylate and (Z)-methyl 3-methoxy-2-methylacrylate.

Geometric isomers, while possessing identical molecular formulas and atomic connectivity, differ in the spatial arrangement of substituents around the double bond.[1] This seemingly subtle variation can lead to significant differences in physical properties (e.g., boiling point, polarity) and chemical reactivity.[1][2] In the context of drug development and materials science, controlling the stereochemistry is paramount, as different isomers can exhibit markedly different biological activities or polymerization behaviors.[3] This guide focuses on the core principles that determine which of these two isomers is thermodynamically more stable and how this relative stability can be quantified.

Foundational Principles: Factors Governing Alkene Stability

The relative thermodynamic stability of alkene isomers is primarily dictated by a combination of steric and electronic effects.

-

Steric Hindrance: This is a repulsive interaction that occurs when atoms or groups of atoms are forced into close proximity, leading to an increase in the molecule's potential energy.[4] In the context of geometric isomers, the cis (or Z) isomer often experiences greater steric strain due to the proximity of bulky substituents on the same side of the double bond, making it less stable than the corresponding trans (or E) isomer where these groups are further apart.[2]

-

Electronic Effects: Factors such as hyperconjugation can also influence stability. Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from an adjacent C-H or C-C sigma bond into the empty π* orbital of the double bond.[2] Generally, the more substituted an alkene is, the more stable it is due to a greater number of possible hyperconjugation interactions.

Comparative Analysis of (E) and (Z) Isomers of Methyl 3-Methoxy-2-Methylacrylate

Applying these principles to methyl 3-methoxy-2-methylacrylate allows for a reasoned prediction of the relative stabilities of its (E) and (Z) isomers.

-

(Z)-Isomer: In the (Z)-configuration, the two largest groups attached to the double bond—the methoxy (-OCH₃) group at the β-carbon and the methyl ester (-COOCH₃) group at the α-carbon—are positioned on the same side of the double bond. This arrangement leads to significant steric repulsion between these bulky substituents.

-

(E)-Isomer: Conversely, the (E)-configuration places the methoxy group and the methyl ester group on opposite sides of the double bond. This trans arrangement minimizes steric hindrance, resulting in a lower energy and therefore more thermodynamically stable structure.

Experimental Determination of Isomer Stability and Ratio

To empirically validate the predicted stability and quantify the energy difference between the isomers, a combination of chemical equilibration and spectroscopic analysis can be employed.

Protocol 1: Acid-Catalyzed Isomeric Equilibration

The interconversion of alkene isomers, which does not typically occur spontaneously, can be facilitated by an acid catalyst.[2] By allowing the (E) and (Z) isomers to interconvert until they reach a state of equilibrium, the ratio of the two isomers at that point directly reflects their relative thermodynamic stabilities. The isomer present in a higher concentration is the more stable one.

Methodology:

-

Sample Preparation: Prepare a solution of a known isomer of methyl 3-methoxy-2-methylacrylate (or a mixture of isomers) in a suitable aprotic solvent (e.g., deuterated chloroform, CDCl₃, for direct NMR analysis).

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a small quantity of p-toluenesulfonic acid). The catalyst provides a low-energy pathway for the rotation around the C=C bond.

-

Equilibration: Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated). The progress of the equilibration should be monitored over time.

-

Monitoring: At regular intervals (e.g., 1, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.

-

Analysis: Analyze the aliquot using ¹H NMR spectroscopy to determine the ratio of the (E) and (Z) isomers.

-

Confirmation of Equilibrium: Continue monitoring until the isomer ratio remains constant over several consecutive time points. This constant ratio represents the thermodynamic equilibrium.

Causality: The acid catalyst protonates the carbonyl oxygen of the ester, leading to a resonance-stabilized carbocation intermediate. This delocalization of positive charge reduces the double-bond character of the C=C bond, lowering the rotational energy barrier and allowing for interconversion between the (E) and (Z) forms until the more stable equilibrium state is reached.

Protocol 2: NMR Spectroscopy for Isomer Differentiation and Quantification

¹H NMR spectroscopy is the most powerful tool for unambiguously distinguishing and quantifying (E) and (Z) isomers of substituted acrylates.

Key Differentiating Features:

-

Chemical Shifts: The electronic environment of the vinylic proton and the protons on the substituent groups will differ between the two isomers, leading to distinct chemical shifts.

-

Nuclear Overhauser Effect (NOE): 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can confirm the spatial proximity of protons. For the (Z)-isomer, an NOE correlation would be expected between protons on the β-methoxy group and protons on the α-methyl ester group, as they are on the same side of the double bond. This correlation would be absent in the (E)-isomer.

Methodology for Quantification:

-

Acquire Spectrum: Obtain a high-resolution ¹H NMR spectrum of the equilibrium mixture.

-

Identify Signals: Identify distinct, well-resolved signals corresponding to each isomer. The vinylic proton or the methoxy protons are often good candidates.

-

Integration: Carefully integrate the area under the chosen signals for both the (E) and (Z) isomers.

-

Calculate Ratio: The ratio of the integration values directly corresponds to the molar ratio of the isomers in the sample.

Self-Validation: To ensure accuracy, the ratio should be calculated using multiple, distinct pairs of signals from each isomer. The resulting ratios should be consistent.

Computational Chemistry for Theoretical Validation

In silico methods, particularly Density Functional Theory (DFT), provide a powerful and cost-effective way to predict the relative thermodynamic stabilities of isomers. By calculating the ground-state electronic energy of each isomer, we can determine which is more stable and by how much.

Protocol 3: DFT-Based Energy Calculation

This protocol outlines a standard workflow for calculating the relative energies of the (E) and (Z) isomers.

Methodology:

-

Structure Building: Construct 3D models of both the (E) and (Z) isomers of methyl 3-methoxy-2-methylacrylate using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for each isomer. This process finds the lowest energy conformation (the most stable arrangement of atoms) for each geometric isomer. A common and reliable method is the B3LYP functional with a 6-31G(d) basis set.

-

Energy Calculation: Once optimized, the electronic energy (E) of each structure is calculated at the same level of theory.

-

Frequency Calculation: Perform a frequency calculation on each optimized structure. This is a critical self-validation step. The absence of any imaginary frequencies confirms that the structure is a true energy minimum and not a transition state.

-

Zero-Point Energy (ZPE) Correction: The output of the frequency calculation also provides the Zero-Point Vibrational Energy (ZPVE). The final, comparable energy for each isomer is the sum of its electronic energy and its ZPVE.

-

Relative Energy Calculation: The difference in the ZPE-corrected energies (ΔE) between the two isomers indicates their relative stability. The isomer with the lower total energy is the more stable one.

Causality: DFT calculations solve the Schrödinger equation in an approximate manner to find the electron density distribution that minimizes the overall energy of the molecule. A more stable molecule, by definition, has a lower total energy. This method allows for a direct, quantitative comparison of the intrinsic stabilities of the isomers in the gas phase.

Data Synthesis and Implications

The combination of experimental equilibration and computational analysis provides a robust framework for determining the thermodynamic stability of methyl 3-methoxy-2-methylacrylate isomers.

| Parameter | (E)-Isomer | (Z)-Isomer | Method of Determination |

| Predicted Stability | More Stable | Less Stable | Steric Hindrance Analysis |

| Equilibrium Ratio | > 50% | < 50% | ¹H NMR of Equilibrated Mixture |

| Relative Energy (ΔE) | Lower | Higher | DFT (e.g., B3LYP/6-31G(d)) |

Implications for Synthetic Chemistry:

-

Reaction Control: For reactions where methyl 3-methoxy-2-methylacrylate is a product, reaction conditions can be tuned to favor the desired isomer. Reactions run under kinetic control (lower temperatures, short reaction times) may yield a different isomer ratio than those run under thermodynamic control (higher temperatures, longer reaction times, presence of a catalyst for equilibration).

-

Purification: Knowledge of the relative stabilities and properties of the isomers is essential for developing effective purification strategies, such as chromatography or crystallization.

-

Downstream Reactivity: The stereochemistry of the starting acrylate will dictate the stereochemistry of subsequent products in many reactions, making the ability to selectively synthesize or isolate one isomer a critical capability.

Conclusion

References

-

Knopp, M., et al. (2010). Isomerizational and conformational study of methyl-2-cyano-3-methoxyacrylate and methyl-2-cyano-3-aminoacrylate and its N-methyl derivatives. Journal of Molecular Structure, 978(1-3), 258-270. Available at: [Link]

-

Fiveable. (2025, August 15). Geometric Isomers Definition. Available at: [Link]

-

Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Available at: [Link]

-

ACS Publications. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. Available at: [Link]

-

Growing Science. (2023, July 7). Predictive study, using density functional theory and time dependent functional theory, on the structure-property quantification of methylene blue. International Journal of Chemistry and Technology. Available at: [Link]

-

Clark, J. (2020, February 15). Geometric (cis / trans) isomerism. Chemguide. Available at: [Link]

-

Oreate AI Blog. (2026, January 15). Understanding E and Z Configurations: Stability in Stereoisomers. Available at: [Link]

-

UBE Corporation Europe. (n.d.). Methyl 3-methoxyacrylate / MAME. Available at: [Link]

-

Wikipedia. (n.d.). Methoxyacrylates. Available at: [Link]

-

MDPI. (2022, December 2). The (E, Z) Isomerization of C-methoxycarbonyl-N-aryl Chlorohydrazones. Molecules. Available at: [Link]

-

Patsnap. (2025, August 1). Impact of Geometric Isomers on the Thermal Properties of Polymers. Patsnap Eureka. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]

- 3. Methoxyacrylates - Wikipedia [en.wikipedia.org]

- 4. Understanding E and Z Configurations: Stability in Stereoisomers - Oreate AI Blog [oreateai.com]

- 5. researchgate.net [researchgate.net]

Reactivity of beta-methoxy-alpha-methyl acrylates in organic synthesis

Advanced Reactivity & Synthesis of -Methoxy- -Methyl Acrylates

Executive Summary

The

For the synthetic chemist, this moiety presents a unique "push-pull" electronic system. The competition between the electron-withdrawing ester and the electron-donating enol ether creates a distinct reactivity profile that differs significantly from simple acrylates. This guide dissects the electronic structure, synthetic pathways, and reaction manifolds of this critical synthon.

Electronic Structure & Reactivity Profile

The "Push-Pull" System

The

-

-Methyl Ester (The Pull): Withdraws electron density via induction (-I) and resonance (-M), activating the

-

-Methoxy Group (The Push): Donates electron density via resonance (+M) into the

Implication: These compounds are poor Michael acceptors for weak nucleophiles but highly reactive toward strong nucleophiles via an addition-elimination mechanism (

Stereochemistry (E/Z Isomerism)

The biological activity of strobilurins is strictly dependent on the stereochemistry of the double bond.

-

The (E)-Isomer: The biologically active form. The methoxy group and the ester carbonyl are on opposite sides (trans-like arrangement).

-

The (Z)-Isomer: Generally inactive.

-

Photo-Isomerization: Upon UV irradiation, the double bond undergoes

isomerization, establishing a photostationary state. This instability necessitated the development of photostable synthetic analogs (e.g., replacing the natural polyene backbone with aromatic rings) for agricultural use.

Visualizing the Reactivity Manifold

The following diagram illustrates the core electronic interactions and the resulting reaction pathways available to this moiety.

A Technical Guide to the Safe Handling of Methyl 3-Methoxyacrylate for Research and Development

Core Chemical Identity and Physicochemical Landscape

Methyl 3-methoxyacrylate is an unsaturated ester utilized in specialized organic synthesis.[1] Its utility as a Michael acceptor and dipolarophile makes it a valuable building block for more complex molecules in drug discovery and materials science.[1] Understanding its fundamental properties is the first step in a robust safety assessment. The compound is typically supplied as a colorless to light yellow liquid.[2]

From a safety perspective, its most pertinent characteristics are its combustible nature and relatively low boiling point, which imply a significant vapor pressure at ambient temperatures. This necessitates careful handling to avoid the creation of flammable vapor-air mixtures.

| Property | Value | Source |

| Molecular Formula | C₅H₈O₃ | [3][4] |

| Molecular Weight | 116.12 g/mol | [4][5] |

| CAS Number | 5788-17-0 (trans-isomer); 34846-90-7 (isomer mixture/unspecified) | [4][5] |

| IUPAC Name | methyl (E)-3-methoxyprop-2-enoate | [4] |

| Appearance | Clear, colorless liquid | [6] |

| Boiling Point | 56 °C @ 18 mmHg | [2] |

| Density | 1.08 g/mL at 25 °C | [2][5] |

| Flash Point | ~65 °C (149 °F) | [6] |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for communicating the hazards of chemical products. Methyl 3-methoxyacrylate is classified as hazardous under this system.[3] The primary concerns for laboratory personnel are its flammability and its potential to cause allergic skin reactions.[4][7]

-

Combustible Liquid (Category 4 / H227): This classification indicates that the substance can ignite, but not as readily as more flammable liquids.[7] It requires a source of ignition and preheating to some degree. The key takeaway for researchers is that while it's not extremely flammable, it must be kept away from open flames, hot plates, and spark-producing equipment.[3]

-

Skin Sensitization (Category 1 / H317): This is a critical hazard for anyone handling the material. It means that repeated skin contact may lead to an allergic reaction (allergic contact dermatitis).[4][7] Once an individual is sensitized, subsequent exposures, even to very small amounts, can trigger a significant skin response, including redness, swelling, blistering, and itching.[8] This necessitates the stringent use of appropriate gloves.

-

Lachrymator: The substance is also identified as a lachrymator, meaning it can cause irritation and tearing upon contact with the eyes.[6][7]

| Hazard Class | GHS Category | Hazard Statement | Signal Word |

| Flammable Liquids | Category 4 | H227: Combustible liquid | Warning |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Warning |

Toxicological Profile and Routes of Exposure

While comprehensive toxicological data is not available, the known hazards point to specific routes of exposure that must be managed.[5][9] The primary risks in a laboratory setting are skin contact, eye contact, and inhalation of vapors.

-

Skin Contact: Direct contact can cause irritation and may lead to the development of an allergic skin reaction, as indicated by its GHS classification.[6] The causality behind this is the covalent interaction of the electrophilic acrylate moiety with nucleophilic residues in skin proteins, forming haptens that trigger an immune response.

-

Eye Contact: As a lachrymator, direct contact with the eyes will cause irritation, pain, and tearing.[6][7] Chemical splash goggles are mandatory to prevent accidental exposure.

-

Inhalation: Inhalation of vapors may cause irritation to the respiratory system, with potential symptoms including coughing, shortness of breath, and headache.[5][8] The compound's volatility makes this a plausible exposure route, especially if handled outside of a fume hood.

-

Ingestion: While less common in a laboratory setting, ingestion may cause gastrointestinal irritation.[6]

Proactive Safety: Handling, Storage, and Engineering Controls

A proactive approach to safety involves integrating best practices for handling and storage, supported by robust engineering controls. The principle is to create multiple barriers between the researcher and the chemical hazard.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source. For methyl 3-methoxyacrylate, the following are essential:

-

Fume Hood: All handling of the liquid, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to prevent the accumulation of flammable and irritating vapors in the laboratory.[7][10]

-

Eyewash Station and Safety Shower: Facilities must be equipped with an immediately accessible eyewash station and safety shower to handle accidental skin or eye contact.[3][6]

Safe Handling Protocols

-

Preparation: Before beginning work, ensure all necessary PPE is available and that the fume hood is operational. Clear the workspace of unnecessary items and all potential ignition sources (e.g., hot plates, motors).[5]

-

Transfers: Use caution when transferring the liquid to avoid splashes. Keep containers tightly closed when not in use to minimize vapor release.[11]

-

Grounding: For larger quantities, take measures to prevent the buildup of electrostatic charge, which can serve as an ignition source.[5]

-

Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5] Do not eat, drink, or smoke in areas where the chemical is handled.[11]

-

Clothing: Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[7]

Storage Integrity

Proper storage is critical to maintaining the chemical's stability and preventing accidents.

-

Temperature: Store in a cool, dry, well-ventilated area, preferably refrigerated (2-8°C is often recommended).[5][7] This minimizes vapor pressure and reduces the rate of potential degradation or polymerization.

-

Ignition Sources: The storage area must be free of heat, sparks, and open flames.[3]

-

Container: Keep the container tightly closed and upright to prevent leakage.[5] Containers should be the original manufacturer's or a compatible polyethylene or polypropylene container.[11]

-

Incompatibilities: Store away from strong oxidizing agents, which can react exothermically.[3][5]

Personal Protective Equipment (PPE) Workflow

The selection of PPE is not a one-size-fits-all decision; it must be based on the specific task and the potential for exposure. The following workflow, represented as a diagram, guides the user through a self-validating selection process.

Caption: PPE selection workflow for handling methyl 3-methoxyacrylate.

Emergency Response and First Aid

In the event of an emergency, a calm and structured response is vital.

Accidental Release Measures

-

Evacuate & Ventilate: Immediately alert others in the area. Ensure the area is well-ventilated and remove all sources of ignition.[7]

-

Contain Spill: Prevent the spill from entering drains or waterways.[7]

-

Absorb: For small spills, absorb with an inert, non-combustible material like sand, earth, or vermiculite.[11]

-

Collect: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[12]

-

Decontaminate: Clean the spill area thoroughly.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, CO₂, water spray, or alcohol-resistant foam.[5][7]

-

Firefighter Protection: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[3] During a fire, irritating and highly toxic gases, such as carbon oxides, may be generated.[7]

First Aid Protocols

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[7]

-

Skin Contact: Immediately flush the skin with plenty of soap and running water for at least 15 minutes while removing contaminated clothing.[7] If irritation or a rash develops, seek medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7]

The following flowchart outlines the critical decision-making process in an emergency.

Caption: Emergency response flowchart for incidents involving methyl 3-methoxyacrylate.

Disposal Considerations

Disposal of methyl 3-methoxyacrylate and any contaminated materials must be handled with care, adhering to all regulations.

-

Classification: This chemical must be treated as hazardous waste.[7]

-

Procedure: Waste should be disposed of through a licensed disposal company.[5] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended method.[5]

-

Containers: Do not reuse empty containers. They should be disposed of as unused product.[7]

-

Regulations: Waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[7]

References

-

Chemius (n.d.). Methyl Methacrylate MEHQ (MMA) :: Internal Plant Instructions. Retrieved from [Link]

-

Cole-Parmer (2005). Material Safety Data Sheet - Methyl 3-methoxyacrylate, 95%. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5323651, Methyl 3-methoxyacrylate. Retrieved from [Link]

-

3M (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. Retrieved from [Link]

-

University of California (2012). Methyl Methacrylate - Standard Operating Procedure. Retrieved from [Link]

-

ResearchGate (n.d.). Methyl 3‐Methoxyacrylate | Request PDF. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. METHYL 3-METHOXYACRYLATE | 5788-17-0 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. Methyl 3-methoxyacrylate | C5H8O3 | CID 5323651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. aksci.com [aksci.com]

- 8. multimedia.3m.com [multimedia.3m.com]

- 9. Mobile [my.chemius.net]

- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methodological & Application

Synthesis of methyl 3-methoxy-2-methylacrylate from methyl propionate

An Application Note for the Synthesis of Methyl 3-Methoxy-2-Methylacrylate from Methyl Propionate

Abstract

This document provides a comprehensive guide for the synthesis of methyl 3-methoxy-2-methylacrylate, a valuable monomer and chemical intermediate. The described two-step protocol is designed for research and development laboratories. The synthesis commences with a base-catalyzed Claisen condensation of methyl propionate and methyl formate to generate an intermediate enolate of methyl 2-formylpropionate. This intermediate is subsequently subjected to in situ O-methylation using dimethyl sulfate to yield the final product. This application note details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and characterization data, offering a robust methodology for scientists in organic synthesis and materials science.

Introduction and Scientific Rationale

Methyl 3-methoxy-2-methylacrylate is an important building block in organic synthesis, particularly in the production of specialty polymers and as an intermediate for agrochemicals and pharmaceuticals. Its structure combines the functionalities of an acrylate, an enol ether, and a methyl-substituted backbone, making it a versatile synthon.

The synthetic strategy outlined herein is a robust and efficient two-step, one-pot procedure. The core of this synthesis relies on two fundamental and well-established organic reactions:

-

Claisen Condensation: This reaction involves the base-catalyzed condensation between two esters. In this protocol, methyl propionate acts as the nucleophile (after deprotonation at the α-carbon) and methyl formate serves as the electrophilic acylating agent. A strong base, such as sodium methoxide, is required to generate the necessary concentration of the enolate from methyl propionate, which then attacks the carbonyl carbon of methyl formate. The resulting intermediate is the sodium enolate of methyl 2-formylpropionate (also named methyl 2-methyl-3-oxopropanoate)[1]. The choice of sodium methoxide as the base is critical; it prevents transesterification side-reactions that would occur if a different alkoxide were used.

-

O-Alkylation (Enol Ether Synthesis): The enolate generated in the first step is a soft nucleophile and, when reacted with a suitable methylating agent like dimethyl sulfate, preferentially undergoes O-methylation over C-methylation to form the stable enol ether. This step is performed in situ to capitalize on the pre-formed enolate, simplifying the procedure and maximizing yield.

This one-pot approach is advantageous as it avoids the isolation of the potentially unstable β-oxo ester intermediate, thereby improving overall efficiency and atom economy.

Overall Reaction Scheme

Methyl Propionate Methyl Formate Methyl 3-methoxy-2-methylacrylate

Experimental Protocol

This protocol is a representative procedure based on established chemical principles. Researchers should perform an appropriate risk assessment before commencing any experimental work.

Materials and Equipment

| Reagent / Material | Formula | MW ( g/mol ) | CAS No. | Supplier |

| Methyl Propionate | C₄H₈O₂ | 88.11 | 554-12-1 | Sigma-Aldrich |

| Methyl Formate | C₂H₄O₂ | 60.05 | 107-31-3 | Sigma-Aldrich |

| Sodium Methoxide | CH₃ONa | 54.02 | 124-41-4 | Sigma-Aldrich |

| Dimethyl Sulfate | C₂H₆O₄S | 126.13 | 77-78-1 | Sigma-Aldrich |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 109-99-9 | Sigma-Aldrich |

| Diethyl Ether | C₄H₁₀O | 74.12 | 60-29-7 | Sigma-Aldrich |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | - |

| Brine (Saturated NaCl) | NaCl | 58.44 | 7647-14-5 | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich |

Equipment:

-

Three-neck round-bottom flask (500 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnels (2)

-

Reflux condenser with a nitrogen/argon inlet

-

Ice-water bath

-

Thermometer

-

Rotary evaporator

-

Vacuum distillation apparatus

Step-by-Step Synthesis Procedure

Step 1: Formation of the Enolate (Claisen Condensation)

-

Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel. Ensure all glassware is oven-dried.

-

To the flask, add sodium methoxide (12.0 g, 222 mmol) and anhydrous tetrahydrofuran (THF, 200 mL).

-

Cool the resulting suspension to 0 °C using an ice-water bath.

-

In a separate flask, prepare a mixture of methyl propionate (17.6 g, 200 mmol) and methyl formate (18.0 g, 300 mmol).

-

Add this mixture dropwise to the stirred sodium methoxide suspension over 60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours. The formation of a thick, pale-yellow precipitate indicates the formation of the sodium enolate.

Step 2: O-Methylation to Form the Final Product

-

Re-cool the reaction mixture to 0 °C using an ice-water bath.

-

Add dimethyl sulfate (26.5 g, 210 mmol) dropwise via a second dropping funnel over 30 minutes. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

-

Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approximately 12-16 hours).

Step 3: Workup and Purification

-

Carefully quench the reaction by slowly adding 100 mL of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash sequentially with water (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the resulting crude oil by vacuum distillation to obtain methyl 3-methoxy-2-methylacrylate as a colorless liquid.

Data Summary and Expected Results

| Parameter | Value |

| Reactants | |

| Methyl Propionate | 17.6 g (200 mmol) |

| Methyl Formate | 18.0 g (300 mmol) |

| Sodium Methoxide | 12.0 g (222 mmol) |

| Dimethyl Sulfate | 26.5 g (210 mmol) |

| Reaction Conditions | |

| Condensation Temperature | 0 °C to Room Temp. |

| Condensation Time | 5 hours |

| Methylation Temperature | 0 °C to Room Temp. |

| Methylation Time | 12-16 hours |

| Product | |

| Expected Yield | 18-21 g (70-80%) |

| Appearance | Colorless Liquid |

| Boiling Point | ~70-75 °C at 15 mmHg (Predicted) |

Synthetic Workflow Visualization

The following diagram illustrates the complete workflow from starting materials to the final purified product.

Caption: Workflow for the one-pot synthesis of methyl 3-methoxy-2-methylacrylate.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete initial condensation. | Ensure all reagents and solvents are anhydrous. Use freshly opened sodium methoxide or verify its activity. |

| Inefficient methylation. | Confirm the quality of the dimethyl sulfate. Allow sufficient reaction time for the methylation step. | |

| Formation of Byproducts | Self-condensation of methyl propionate. | Maintain low temperature (0-5 °C) during the addition of the ester mixture to the base. |

| C-methylation instead of O-methylation. | This is generally less favored but can occur. Ensure the enolate is fully formed before adding the methylating agent. | |

| Difficult Purification | Co-distillation with unreacted starting material. | Ensure the reaction goes to completion. Use a fractional distillation column for improved separation. |

Conclusion

The protocol described provides an effective and high-yielding pathway to synthesize methyl 3-methoxy-2-methylacrylate from readily available starting materials like methyl propionate.[2] By leveraging a one-pot Claisen condensation followed by an in situ O-methylation, this method proves to be an efficient and scalable process suitable for research and industrial applications. The key to success lies in maintaining anhydrous conditions and carefully controlling reaction temperatures.

References

- Google Patents. CN104058960A - Preparation method of methyl 3-methoxyacrylate. (2014).

-

Patsnap. Preparation method of methyl 3-methoxyacrylate - Eureka. (2020). Available at: [Link]

-

Wikipedia. Methyl propionate. (2023). Available at: [Link]

-

European Patent Office. PROCESS FOR THE PRODUCTION OF METHYL METHACRYLATE - Patent 2855689. (2019). Available at: [Link]

-

PubChem. Propanoic acid, 2-methyl-3-oxo-, methyl ester. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Notes and Protocols for Methyl 3-methoxy-2-methylacrylate in Diels-Alder Reactions

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Unique Dienophile for Complex Molecule Synthesis

The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled construction of six-membered rings.[1][2] The choice of dienophile is critical, as its electronic and steric properties dictate the reactivity, regioselectivity, and stereoselectivity of the cycloaddition. Methyl 3-methoxy-2-methylacrylate is a trisubstituted, electron-deficient alkene that offers a unique combination of functional groups, making it a valuable building block for complex molecular architectures.

This dienophile features:

-

An electron-withdrawing methyl ester group , which activates the double bond for reaction with electron-rich dienes in normal-electron-demand Diels-Alder reactions.[3][4]

-

An α-methyl group , which can influence the stereochemical outcome of the reaction, often impacting the endo/exo selectivity.

-

A β-methoxy group , an electron-donating group that can affect the regioselectivity of the cycloaddition with unsymmetrical dienes.

These application notes provide a comprehensive guide to the use of methyl 3-methoxy-2-methylacrylate as a dienophile, including mechanistic insights, expected outcomes, and detailed experimental protocols for both thermal and Lewis acid-catalyzed transformations.

Mechanistic Considerations: Predicting Reactivity and Selectivity

Reactivity

The reactivity of a dienophile in a normal-electron-demand Diels-Alder reaction is largely governed by the energy gap between its Lowest Unoccupied Molecular Orbital (LUMO) and the Highest Occupied Molecular Orbital (HOMO) of the diene.[3] The electron-withdrawing ester group in methyl 3-methoxy-2-methylacrylate lowers the energy of its LUMO, thereby increasing its reactivity toward electron-rich dienes. However, the presence of three substituents on the alkene backbone can introduce steric hindrance, which may necessitate elevated temperatures or the use of a catalyst to achieve reasonable reaction rates.

Regioselectivity with Unsymmetrical Dienes

When methyl 3-methoxy-2-methylacrylate reacts with an unsymmetrical diene, the formation of two regioisomers is possible. The regiochemical outcome is dictated by the electronic properties of the substituents on both the diene and the dienophile. For a normal-electron-demand Diels-Alder reaction, the most nucleophilic carbon of the diene (typically the terminus with the largest HOMO coefficient) will preferentially bond to the most electrophilic carbon of the dienophile (the terminus with the largest LUMO coefficient).[2]

In methyl 3-methoxy-2-methylacrylate, the β-carbon is influenced by the electron-donating methoxy group, while the α-carbon is adjacent to the electron-withdrawing ester. This electronic arrangement leads to predictable regioselectivity, often favoring what are colloquially known as "ortho" or "para" adducts, depending on the diene's substitution pattern.[2]

Caption: Favorable orbital interactions guide the regioselectivity.

Stereoselectivity: The Endo/Exo Relationship

The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product.[5][6] For cyclic dienes, two diastereomeric products, endo and exo, can be formed. The endo product is often favored under kinetic control due to stabilizing secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing π-system of the diene.[4]

However, for a sterically hindered dienophile like methyl 3-methoxy-2-methylacrylate, the presence of the α-methyl group can lead to significant steric repulsion in the more compact endo transition state. This steric clash can counteract the electronic preference for the endo product, potentially leading to the formation of the thermodynamically more stable exo product as the major isomer, especially at higher reaction temperatures. Computational studies on similar dienophiles like methyl methacrylate have shown a preference for the exo product.[7]

Table 1: Predicted Selectivity with Various Dienes

| Diene Type | Example | Expected Regioselectivity | Expected Stereoselectivity (with cyclic dienes) |

| Cyclic, Symmetrical | Cyclopentadiene | N/A | Likely a mixture of endo and exo, with a potential preference for exo due to sterics. |

| Acyclic, Symmetrical | 2,3-Dimethyl-1,3-butadiene | N/A | N/A |

| Acyclic, Unsymmetrical (1-substituted) | 1-Methoxy-1,3-butadiene | High ("ortho" product favored) | N/A |

| Acyclic, Unsymmetrical (2-substituted) | Isoprene | High ("para" product favored) | N/A |

Enhancing Reactivity and Selectivity with Lewis Acids

Lewis acid catalysis is a powerful tool for accelerating Diels-Alder reactions and enhancing their selectivity.[8][9] Lewis acids, such as aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), or zinc chloride (ZnCl₂), coordinate to the carbonyl oxygen of the ester group on the dienophile.[5][10] This coordination has two primary effects:

-

Rate Acceleration: It increases the electron-withdrawing ability of the ester group, further lowering the dienophile's LUMO energy. This reduces the HOMO-LUMO energy gap, leading to a significant increase in the reaction rate, often allowing reactions to proceed at lower temperatures.[5]

-

Enhanced Selectivity: By locking the conformation of the dienophile and exaggerating the electronic differences between the α and β positions, Lewis acids can increase both regioselectivity and stereoselectivity. In many cases, Lewis acid catalysis can favor the formation of the endo adduct even when the thermal reaction might favor the exo product.[11] Recent studies suggest that Lewis acids accelerate these reactions by reducing the Pauli repulsion between the reactants.[5][10]

Experimental Protocols

The following protocols are generalized procedures. Researchers should optimize conditions for their specific diene and substrate.

Protocol 1: Thermal Diels-Alder Reaction

This protocol is suitable for reactions with electron-rich and reactive dienes where thermal conditions are sufficient.

Materials and Reagents:

-

Methyl 3-methoxy-2-methylacrylate (dienophile)

-

Diene of choice (e.g., cyclopentadiene, freshly cracked)

-

Anhydrous toluene or xylene (reaction solvent)

-

Hydroquinone or BHT (inhibitor for polymerization, optional)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

Reaction vessel (e.g., sealed tube or round-bottom flask with reflux condenser)

-

Stir plate and magnetic stir bar

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

To a clean, dry, oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add methyl 3-methoxy-2-methylacrylate (1.0 equiv).

-

Add the diene (1.1–2.0 equiv). If the diene is volatile (like cyclopentadiene), it should be cooled before addition.

-

Add anhydrous solvent (e.g., toluene) to achieve a suitable concentration (typically 0.1–1.0 M).

-

If the diene is prone to polymerization, a small amount of an inhibitor like hydroquinone can be added.

-

Seal the vessel or equip it with a reflux condenser under an inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80–140 °C) with vigorous stirring.

-

Monitor the progress of the reaction by TLC or GC-MS.

-

Once the reaction is complete (or has reached equilibrium), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the Diels-Alder adduct(s).

-

Characterize the purified product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the regio- and stereochemical outcome.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol is recommended for less reactive dienes or when enhanced selectivity is desired.

Materials and Reagents:

-

All materials from Protocol 1

-

Lewis acid (e.g., AlCl₃, SnCl₄, ZnCl₂)

-

Anhydrous dichloromethane (DCM) or other suitable non-coordinating solvent

-

Syringes and needles for transfer of anhydrous reagents

-

Saturated aqueous sodium bicarbonate and brine solutions for workup

Caption: Step-by-step workflow for a Lewis acid-catalyzed reaction.

Procedure:

-

To a clean, dry, oven-dried round-bottom flask under an inert atmosphere, add methyl 3-methoxy-2-methylacrylate (1.0 equiv) and dissolve it in anhydrous DCM.

-

Cool the solution to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath.

-

Slowly add the Lewis acid (0.1–1.1 equiv) to the stirred solution. The addition may be exothermic.

-

Allow the mixture to stir at this temperature for 15–30 minutes to allow for complexation.

-

Slowly add a solution of the diene (1.1–1.5 equiv) in anhydrous DCM to the reaction mixture dropwise.

-

Maintain the reaction at the low temperature and monitor its progress by TLC or GC-MS.

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution while the flask is still in the cooling bath.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the layers. Extract the aqueous layer with DCM (2-3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired adduct.

-

Characterize the product by spectroscopic methods to confirm its structure and purity.

Conclusion

Methyl 3-methoxy-2-methylacrylate is a highly functionalized dienophile with significant potential in organic synthesis. Its unique substitution pattern allows for the creation of complex cyclohexene derivatives with a high degree of control over regiochemistry and stereochemistry. While its inherent steric bulk may disfavor the classic endo transition state in thermal reactions, the use of Lewis acid catalysis provides a powerful method to enhance reactivity and steer the stereochemical outcome. The protocols provided herein serve as a robust starting point for researchers looking to employ this versatile building block in their synthetic endeavors.

References

- Carruthers, W. (1990). Cycloaddition Reactions in Organic Synthesis. Pergamon Press.

-

Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. [Link]

-

Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (2001). Lewis acid-catalyzed Diels-Alder reactions in aqueous media. European Journal of Organic Chemistry, 2001(3), 439-455. [Link]

-

García, J. I., Mayoral, J. A., & Salvatella, L. (2000). Diels−Alder Reactions with α-Substituted Acrylates: A DFT Study of the Reaction of Furan with Methyl Acrylate, Methyl Methacrylate, and Methyl Cinnamate. The Journal of Organic Chemistry, 65(24), 8347-8353. [Link]

-